Capeserod

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

卡泊色罗是一种选择性5-羟色胺4型受体部分激动剂。 它已被研究用于其增强认知、学习和记忆的潜力,以及它的抗抑郁作用 。 它最初由赛诺菲开发,后来被First Wave BioPharma重新用于胃肠治疗 .

准备方法

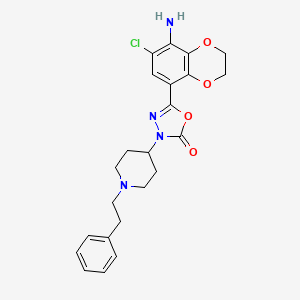

卡泊色罗通过多步合成过程合成,包括形成苯并二恶烷恶二唑啉衍生物。 合成路线包括5-氨基-6-氯-2,3-二氢-1,4-苯并二恶烷-8-基与1-(2-苯乙基)哌啶-4-基和1,3,4-恶二唑-2-酮反应 。 反应条件通常涉及使用有机溶剂和催化剂以促进所需化合物的形成。 工业生产方法可能涉及在受控条件下扩大这些反应,以确保纯度和产量。

化学反应分析

卡泊色罗经历各种类型的化学反应,包括:

氧化: 卡泊色罗可以在特定条件下氧化,形成不同的氧化产物。

还原: 还原反应可用于修饰卡泊色罗中存在的官能团。

取代: 取代反应可以在卡泊色罗分子上的不同位置发生,导致形成不同的衍生物。

在这些反应中使用的常见试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Key Mechanisms:

- Gastrointestinal Motility : Enhances peristaltic movements and secretory reflexes.

- Neurotransmitter Release : Facilitates the release of neurotransmitters that can improve colonic transit time.

- Epithelial Protection : May reduce inflammation and damage to intestinal epithelial cells.

Gastrointestinal Disorders

Capeserod is being investigated primarily for several gastrointestinal conditions, including:

- Gastroparesis : A condition where the stomach cannot empty itself of food in a normal fashion.

- Chronic Idiopathic Constipation : A common digestive issue characterized by infrequent bowel movements.

- Pediatric Ulcerative Colitis : An inflammatory bowel disease affecting children, leading to irritation and inflammation of the colon.

Research and Development

- Historical Trials : Sanofi conducted multiple clinical trials (seven Phase 1 and two Phase 2) involving over 600 patients, primarily focusing on neurological disorders. These trials indicated that this compound was safe and well-tolerated .

- Recent Developments : First Wave BioPharma has acquired the rights to this compound from Sanofi to explore its potential in gastrointestinal applications. They plan to initiate new clinical trials in 2024 based on AI-driven analyses that suggest significant unmet needs in this area .

Case Study 1: Gastroparesis

In clinical settings, this compound has shown promise in addressing symptoms of gastroparesis. Its ability to enhance gastric motility could lead to improved patient outcomes by reducing symptoms such as nausea and vomiting associated with delayed gastric emptying.

Case Study 2: Chronic Constipation

Research indicates that this compound may be effective for patients suffering from chronic constipation. By promoting bowel movements through enhanced colonic transit time, it offers a potential therapeutic option for those who do not respond to traditional laxatives.

作用机制

卡泊色罗通过选择性结合并激活5-羟色胺4型受体来发挥作用。 这种激活导致一系列细胞内事件,这些事件增强了认知功能并表现出抗抑郁作用 。 在胃肠道中,这些受体的激活促进胃排空,减少食道反流,并增强肠道蠕动 .

相似化合物的比较

卡泊色罗在5-羟色胺4型受体的选择性部分激动剂活性方面是独一无二的。 类似的化合物包括:

特加色罗: 另一种用于治疗肠易激综合征的5-羟色胺4型受体激动剂。

普鲁卡洛普利德: 一种用于治疗慢性便秘的选择性5-羟色胺4型受体激动剂。

莫沙必利: 一种作为5-羟色胺4型受体激动剂的胃动力药。

生物活性

Capeserod, a selective partial agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor, has garnered attention for its potential therapeutic applications, particularly in gastrointestinal disorders. Originally developed by Sanofi, this compound is being repurposed by First Wave BioPharma for conditions such as gastroparesis and pediatric ulcerative colitis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and potential applications.

This compound primarily functions as a partial agonist at the 5-HT4 receptor, which plays a crucial role in gastrointestinal motility and sensory functions. By stimulating these receptors, this compound enhances gastric emptying and intestinal transit, potentially alleviating symptoms associated with gastrointestinal dysmotility. The compound has shown to activate cAMP production in cells expressing the 5-HT4 receptor variants, leading to increased motility and improved cognitive functions in preclinical studies .

Preclinical Findings

This compound has demonstrated significant cognitive-enhancing properties in animal models. In various tests, including the object recognition task and water maze task, it improved retention and learning abilities in aged rats and scopolamine-treated mice. Notably, these effects were mediated through 5-HT4 receptor agonism, as evidenced by the antagonistic effects of specific 5-HT4 antagonists .

Table 1: Summary of Preclinical Findings on this compound

| Study Type | Model Used | Findings |

|---|---|---|

| Cognitive Function Tests | Aged Rats, Mice | Improved memory retention; reversal of cognitive deficits |

| Gastrointestinal Motility | Rat Esophagus Preparation | Acts as a 5-HT4 antagonist with pKb of 8.81 |

| Synergistic Effects | Combined with Rivastigmine | Enhanced cognitive effects without adverse side effects |

Clinical Trials

This compound has been evaluated in multiple clinical trials involving over 600 patients. These trials have primarily focused on its safety and tolerability across various indications. The results indicated that this compound was well-tolerated with no significant adverse cardiovascular or central nervous system effects observed at doses significantly higher than those effective in cognitive tests .

Table 2: Overview of Clinical Trials for this compound

| Phase | Indication | Population Size | Key Findings |

|---|---|---|---|

| Phase 1 | Gastroparesis | N/A | Safe and well-tolerated; potential to improve motility |

| Phase 1 | Pediatric Ulcerative Colitis | N/A | Initial safety data supports further development |

| Phase 2 | Neurological Disorders | >600 | Documented safety profile; further studies ongoing |

Potential Applications

The unique mechanism of action of this compound suggests several therapeutic avenues:

- Gastroparesis : By enhancing gastric motility, this compound may provide relief for patients suffering from delayed gastric emptying.

- Pediatric Ulcerative Colitis : Its action on the intestinal epithelium may reduce inflammation and promote healing in the gut lining.

- Cognitive Disorders : The drug's cognitive-enhancing properties could be explored for conditions like Alzheimer's disease or other forms of dementia.

属性

CAS 编号 |

769901-96-4 |

|---|---|

分子式 |

C23H25ClN4O4 |

分子量 |

456.9 g/mol |

IUPAC 名称 |

5-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C23H25ClN4O4/c24-18-14-17(20-21(19(18)25)31-13-12-30-20)22-26-28(23(29)32-22)16-7-10-27(11-8-16)9-6-15-4-2-1-3-5-15/h1-5,14,16H,6-13,25H2 |

InChI 键 |

MDBNTXARNGRHEV-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5 |

规范 SMILES |

C1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5 |

同义词 |

5-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-(1-(2-phenylethyl)-4-piperidinyl)-1,3,4-oxadiazol-2(3H)-one SL 65.0155 SL-65.0155 SL65.0155 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。